1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a prop-2-en-1-yl bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one can be achieved through a one-pot, three-component reaction. This involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. This method is solvent-free and catalyst-free, making it an environmentally friendly approach. The reaction conditions typically involve microwave power of 360 W, which results in high yields and shorter reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of solvent-free and catalyst-free conditions aligns with sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including antibacterial, antimalarial, and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antibacterial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
3-(Quinolin-4-yl)prop-2-en-1-amine: Similar structure but lacks the piperidine ring.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a quinoline moiety.
3-(Quinolin-6-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a piperidine ring .
Uniqueness
1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one is unique due to its combination of a quinoline moiety and a piperidine ring, which may confer distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
61503-75-1 |
---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[4-(3-quinolin-4-ylprop-2-enyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N2O/c1-15(22)21-13-10-16(11-14-21)5-4-6-17-9-12-20-19-8-3-2-7-18(17)19/h2-4,6-9,12,16H,5,10-11,13-14H2,1H3 |
InChI Key |
FDNDAEURIQFPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.